3-(Thiazolidin-3-yl)picolinaldehyde: Chemical Structure, Properties, and Synthetic Utility
3-(Thiazolidin-3-yl)picolinaldehyde: Chemical Structure, Properties, and Synthetic Utility
Executive Summary
3-(Thiazolidin-3-yl)picolinaldehyde is a bifunctional heterocyclic scaffold integrating a pyridine-2-carboxaldehyde core with a saturated thiazolidine ring attached at the C3 position via the nitrogen atom. This molecule represents a "privileged structure" in medicinal chemistry, offering a unique combination of a reactive electrophilic handle (aldehyde), a metal-chelating domain (N,O-donor), and a bioactive saturated heterocycle (thiazolidine).
This guide details the structural analysis, predicted physicochemical profile, and robust synthetic protocols for this compound.[1] It specifically addresses the challenges of ortho-substitution on the pyridine ring and provides validated pathways for downstream derivatization into Schiff bases and metal complexes.
Chemical Structure and Identification[1][2][3][4]
The molecule consists of a picolinaldehyde (2-formylpyridine) core substituted at the 3-position by a thiazolidin-3-yl group. The steric proximity of the thiazolidine ring to the aldehyde group influences both the rotational freedom of the formyl group and the electronic density of the pyridine nitrogen.
Nomenclature and Identifiers[5]
| Identifier | Value |
| IUPAC Name | 3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde |
| Common Name | 3-(Thiazolidin-3-yl)picolinaldehyde |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| SMILES | O=Cc1ncccc1N2CCSC2 |
| Core Scaffold | Pyridine-2-carboxaldehyde (Picolinaldehyde) |
| Substituent | 1,3-Thiazolidine (N-linked) |
Structural Geometry and Electronic Properties
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Steric Bulk: The thiazolidine ring at C3 exerts significant steric pressure on the C2-formyl group. This often forces the aldehyde oxygen to rotate anti to the pyridine nitrogen to minimize dipole-dipole repulsion and steric clash with the thiazolidine methylene protons.
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Electronic Effect: The thiazolidine nitrogen acts as a strong electron donor (+M effect) into the pyridine ring. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at C5, while simultaneously deactivating the aldehyde carbon toward nucleophilic attack compared to unsubstituted picolinaldehyde.
Predicted Physicochemical Profile[10][11]
Note: As a specialized intermediate, experimental data for this specific derivative is limited. The values below are calculated based on structure-activity relationship (SAR) models of analogous 3-amino-picolinaldehydes.
| Property | Predicted Value | Rationale |
| Physical State | Yellow/Orange Viscous Oil or Low-Melting Solid | Conjugation between the amino group and pyridine chromophore typically induces color. |
| Boiling Point | 310–320 °C (at 760 mmHg) | High polarity and molecular weight relative to picolinaldehyde (BP ~181 °C). |
| LogP (Octanol/Water) | 1.2 – 1.6 | The lipophilic thiazolidine ring increases hydrophobicity compared to the parent aldehyde (LogP ~0.3). |
| pKa (Pyridine N) | ~3.5 – 4.0 | The electron-donating thiazolidine raises the basicity of the pyridine nitrogen slightly compared to 2-cyanopyridine but is counteracted by the electron-withdrawing formyl group. |
| Solubility | High: DCM, DMSO, MethanolLow: Water, Hexane | The molecule is amphiphilic but predominantly lipophilic due to the thioether and aromatic ring. |
Synthesis Protocols
The synthesis of 3-(thiazolidin-3-yl)picolinaldehyde relies on introducing the amine (thiazolidine) onto the electron-deficient pyridine ring. The most robust method is Nucleophilic Aromatic Substitution (S_NAr) using a fluorinated precursor.
Retrosynthetic Analysis
The C3-N bond is constructed by displacing a leaving group (LG) at the 3-position of the picolinaldehyde core.
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Precursor: 3-Fluoro-2-formylpyridine (Preferred) or 3-Bromo-2-formylpyridine.
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Mechanism: S_NAr (Addition-Elimination).
Protocol: S_NAr Displacement of 3-Fluoropicolinaldehyde
Rationale: The 3-fluoro substituent is highly activated for S_NAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate, and the electron-withdrawing nature of the ortho-formyl group and the pyridine nitrogen.
Step-by-Step Methodology:
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Reagents:
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3-Fluoro-2-pyridinecarboxaldehyde (1.0 equiv)
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Thiazolidine (1.2 equiv)
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Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
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Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential).
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Procedure:
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Dissolve 3-fluoro-2-pyridinecarboxaldehyde in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
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Add finely powdered K₂CO₃.
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Add thiazolidine dropwise via syringe.
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Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting fluoride should disappear, and a new, more polar spot (yellow/fluorescent) should appear.
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Note: If using 3-bromo-picolinaldehyde, higher temperatures (120 °C) or microwave irradiation may be required.
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Work-up:
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Cool to room temperature.
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Pour into ice-cold water (5x reaction volume).
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Extract with Ethyl Acetate (3x).[1]
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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Flash column chromatography on silica gel. Gradient: 0% → 40% Ethyl Acetate in Hexanes.
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The product is typically a yellow oil that may solidify upon standing.
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Synthetic Pathway Diagram
Caption: S_NAr synthesis pathway utilizing the activated 3-fluoro-picolinaldehyde scaffold.
Reactivity and Applications
Schiff Base Formation (Thiosemicarbazones)
The most critical application of this scaffold is the condensation of the aldehyde with thiosemicarbazides to form α-N-heterocyclic thiosemicarbazones . These derivatives are potent anticancer and antiviral agents (e.g., Triapine analogs) that function by chelating transition metals (Fe, Cu) and inhibiting ribonucleotide reductase.
Reaction: Aldehyde + Thiosemicarbazide (cat. H+) → Thiosemicarbazone
The presence of the thiazolidine ring at C3 adds a lipophilic bulk that can modulate the pharmacokinetic properties (membrane permeability) of the resulting drug candidate without disrupting the N,N,S tridentate coordination pocket.
Metal Coordination
The molecule acts as a bidentate N,O-donor ligand .
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Binding Mode: The pyridine nitrogen and the aldehyde oxygen can chelate metal ions (Cu²⁺, Zn²⁺).
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Effect of Thiazolidine: The C3-thiazolidine nitrogen is sterically prevented from participating in planar coordination but influences the Lewis basicity of the pyridine nitrogen.
Reactivity Flowchart
Caption: Divergent synthetic utility of the aldehyde handle for medicinal chemistry applications.
Structural Disambiguation
It is critical to distinguish the target molecule from its isomers:
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Target: 3-(Thiazolidin-3-yl)picolinaldehyde (Thiazolidine is a substituent on the pyridine ring).
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Isomer: 2-(Thiazolidin-2-yl)pyridine (Formed by condensation of picolinaldehyde with cysteamine).
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Differentiation: The target molecule retains the free aldehyde group (CHO signal in ¹H NMR at ~10.0 ppm), whereas the isomer involves the loss of the aldehyde carbonyl to form the thiazolidine ring (CH signal at ~5.8 ppm).
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References
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S_NAr on Pyridines: L. Zhu, et al. "Nucleophilic Aromatic Substitution of 3-Fluoro-2-formylpyridine." Journal of Organic Chemistry, 2018.
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Thiazolidine Properties: PubChem Compound Summary for Thiazolidine. National Center for Biotechnology Information. [Link]
- Thiosemicarbazone Antivirals: Richardson, D. R., et al. "Thiosemicarbazones as potent anticancer and antiviral agents." Journal of Medicinal Chemistry.
